![molecular formula C9H10O4 B1219068 1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)
1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid is a natural product found in Streptomyces violaceoruber, Streptomyces albidoflavus, and other organisms with data available.
Scientific Research Applications
Synthetic Methods and Chemical Properties
A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione Researchers have developed a novel synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, showcasing its significance in the realm of organic chemistry and its potential for various applications (Mechehoud et al., 2018).
Catalysis and Chemical Reactions In the field of catalysis, (1R,5S)‐(−)‐6,6‐Dimethyl‐3‐Oxabicyclo[3.1.0]Hexan‐2‐One was synthesized with highly enantioselective intramolecular cyclopropanation, illustrating the chemical's role in facilitating specific, controlled chemical reactions (Doyle et al., 2003).
Chemical Structure and Conformation Analysis
Conformational Studies In-depth studies on GABA locked by embedding in the Bicyclo[3.1.0]hexane Core Structure revealed how the chemical's structure influences its biological activities and its use as building blocks in various applications, including as intermediates in natural compound synthesis (Jimeno et al., 2011).
Bonding Properties A study on the conformational and bonding properties of 3,3-Dimethyl- and 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane provided insights into the stability and bonding characteristics of different structures, which is crucial for understanding its applications and interactions in various chemical reactions (Vishnevskiy et al., 2015).
properties
Product Name |
1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1,5-dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c1-4-5(7(11)12)8(2)9(3,13-8)6(4)10/h5H,1H2,2-3H3,(H,11,12) |
InChI Key |
HBECYYFDLZZMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(=C)C(=O)C1(O2)C)C(=O)O |
synonyms |
methylenomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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